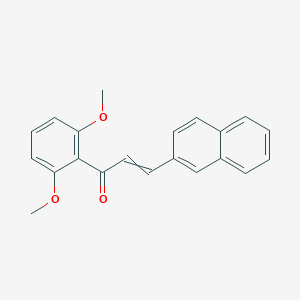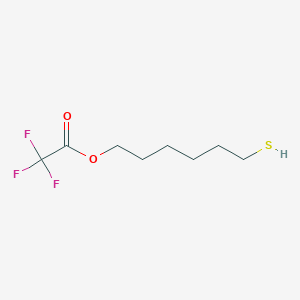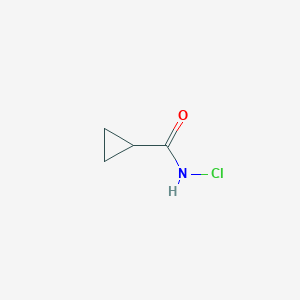![molecular formula C20H32N2O10 B12613341 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid CAS No. 651313-00-7](/img/structure/B12613341.png)
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of tetradecanoyl chloride with malonic acid derivatives under controlled conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: A dicarboxylic acid with a simpler structure, used in similar chemical reactions.
Succinic Acid: Another dicarboxylic acid with applications in organic synthesis and industry.
Oxalic Acid: Known for its strong acidic properties and use in various chemical processes.
Uniqueness
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid is unique due to its complex structure, which provides multiple reactive sites and functional groups. This complexity allows for a broader range of chemical reactions and applications compared to simpler dicarboxylic acids.
Properties
CAS No. |
651313-00-7 |
|---|---|
Molecular Formula |
C20H32N2O10 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[14-(dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid |
InChI |
InChI=1S/C20H32N2O10/c23-13(21-15(17(25)26)18(27)28)11-9-7-5-3-1-2-4-6-8-10-12-14(24)22-16(19(29)30)20(31)32/h15-16H,1-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
ADIZKKPYZRWWBO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(=O)NC(C(=O)O)C(=O)O)CCCCCC(=O)NC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)


![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)
![1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine](/img/structure/B12613315.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)
![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)

